N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide
Description
This compound is a structurally complex small molecule featuring a thiophene core substituted with a morpholine ring, a 3,4,5-trimethoxyphenyl group, and a furan-2-carboxamide moiety. The morpholine ring may enhance solubility and hydrogen-bonding capacity, while the thiophene and furan rings contribute to aromatic interactions and metabolic stability.
Properties
Molecular Formula |
C25H30N2O6S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[morpholin-4-yl-(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H30N2O6S/c1-15-16(2)34-25(26-24(28)18-7-6-10-33-18)21(15)22(27-8-11-32-12-9-27)17-13-19(29-3)23(31-5)20(14-17)30-4/h6-7,10,13-14,22H,8-9,11-12H2,1-5H3,(H,26,28) |
InChI Key |
IMYUXOMZWSYFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.
Introduction of the morpholine ring: This step involves the reaction of the thiophene derivative with morpholine in the presence of a suitable catalyst.
Attachment of the trimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the furan ring: This step involves the cyclization of the intermediate product to form the furan ring.
Final coupling reaction: The final product is obtained by coupling the furan derivative with the thiophene-morpholine intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyridine vs. Morpholine Substitutions
A closely related compound, N-{4,5-dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide (ChemSpider ID: 2529451), replaces the morpholine ring with a pyridine moiety (Figure 1). Key differences include:
The morpholine variant’s oxygen atom likely improves solubility and interactions with polar residues in biological targets, whereas the pyridine analogue’s aromatic nitrogen could enhance binding to hydrophobic pockets .
Comparison with Tubulin-Targeting Acetamide Derivatives
A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives () share the 3,4,5-trimethoxyphenyl motif but replace the thiophene-furan scaffold with indole and acetamide groups. These compounds exhibit IC₅₀ values of 0.12–1.8 µM against cancer cell lines, attributed to tubulin polymerization inhibition. In contrast, the target compound’s thiophene core may confer distinct pharmacokinetic properties, such as increased metabolic stability due to sulfur’s electron-withdrawing effects .
Crystallographic Comparisons
The crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () reveals a chair conformation for the morpholine ring and dihedral angles of 63.54° between thiophene and morpholine planes. This geometry suggests steric constraints that could influence the target compound’s binding mode.
Biological Activity
N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₁₉N₃O₃S. The structural features include:
- A furan ring
- A thiophene moiety
- A morpholine group
- A trimethoxyphenyl substituent
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃S |
| Molecular Weight | 301.38 g/mol |
| SMILES | CN(C)C(=O)C1=C(SC=C1)N2CCOCC2 |
| InChI | InChI=1S/C14H19N3O3S/c1-15(2)13(19)7-6-10-8-11(16-3)14(18-5)12(9-10)17-4/h6-9H,1-5H3/b7-6+ |
Biological Activity Overview
Research into the biological activity of this compound is limited, but several studies suggest its potential in various therapeutic areas:
Anticancer Activity
Preliminary studies indicate that derivatives containing the thiophene and morpholine groups exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The presence of the morpholine moiety may contribute to anti-inflammatory properties. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Antimicrobial Activity
The trimethoxyphenyl group is associated with enhanced antimicrobial properties. Compounds featuring this group have demonstrated efficacy against various bacterial strains and fungi.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can help elucidate its biological effects:
- Morpholine Group : Enhances solubility and bioavailability.
- Trimethoxyphenyl Substituent : Contributes to increased potency against microbial targets.
- Furan and Thiophene Rings : These heterocycles are crucial for the interaction with biological targets, potentially enhancing binding affinity.
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds provide insight into potential biological activities:
- Study on Thiophene Derivatives : A study demonstrated that thiophene-based compounds exhibited significant anticancer activity through inhibition of specific kinases involved in tumor growth .
- Morpholine Derivatives : Research has shown that morpholine-containing compounds can effectively inhibit inflammatory pathways in vitro .
- Trimethoxyphenyl Compounds : These have been explored in various antimicrobial assays, showing promising results against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-{...}carboxamide, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the morpholine-4-yl group with the 3,4,5-trimethoxyphenylmethyl moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .
- Step 2 : Thiophene ring functionalization using Friedel-Crafts alkylation, followed by furan-2-carboxamide acylation with EDCI/HOBt activation .
- Key Optimization : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before proceeding .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry of the morpholinyl-trimethoxyphenylmethyl group, as demonstrated for analogous thiophene-carboxamides .
- NMR : Use - and -NMR (DMSO-d₆, 400 MHz) to confirm substituent positions (e.g., methyl groups at thiophene C4/C5, furan carbonyl at ~167 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~585.2) to rule out byproducts .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., PI3K/AKT) and tubulin polymerization assays due to structural similarity to morpholine-containing inhibitors .
- In Vitro Assays : Use MTT viability assays (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) with 72-hour exposure .
- Solubility Considerations : Pre-dissolve in DMSO (≤0.1% final concentration) and dilute in PBS to avoid precipitation .
Advanced Research Questions
Q. How can synthetic yields be improved in the final acylation step?
- Methodological Answer :
- Catalyst Optimization : Replace EDCI with T3P® (propylphosphonic anhydride), which enhances coupling efficiency in polar aprotic solvents (e.g., THF) .
- Temperature Control : Conduct reactions at 0–4°C to minimize side-product formation during furan-2-carboxamide attachment .
- Workup Strategy : Purify via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Structural Validation : Re-analyze disputed compounds via -NMR (if fluorinated analogs exist) to confirm regiochemistry .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Compare IC₅₀ values against shared structural features (e.g., morpholine vs. thiomorpholine derivatives) to identify pharmacophore contributions .
Q. How can researchers elucidate the compound’s mechanism of action when targeting kinases?
- Methodological Answer :
- Kinase Profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Molecular Docking : Perform in silico studies (AutoDock Vina) with PDB structures (e.g., 3LZZ for PI3Kγ) to predict binding modes of the trimethoxyphenyl group .
- Cellular Validation : Confirm target engagement via Western blot (phospho-AKT inhibition) and siRNA knockdown rescue experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
